molecular formula C7H7NO5S B1202749 Methyl 4-nitrobenzenesulfonate CAS No. 6214-20-6

Methyl 4-nitrobenzenesulfonate

Cat. No. B1202749
CAS RN: 6214-20-6
M. Wt: 217.2 g/mol
InChI Key: RMNJNEUWTBBZPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-nitrobenzenesulfonate has been explored in different studies. One approach involves the reaction in tetradecyltrimethylammonium bromide aqueous micellar solutions, with the reaction dynamics affected by the addition of linear alcohols such as n-hexanol, n-pentanol, and n-butanol (Muñoz et al., 2003). The synthesis process is influenced by the micellar solutions and the presence of alcohols, which can affect the kinetic micellar effects and the equilibrium binding constants of the molecules.

Molecular Structure Analysis

Chemical Reactions and Properties

This compound participates in various chemical reactions, including S(N)2 reactions in different solvent systems. An ab initio study on the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion in ionic liquids highlighted the solvation structure and energy profile along the reaction, comparing it with ordinary solvent systems like dichloromethane (Hayaki et al., 2010). These reactions are crucial for understanding the reactivity and functional group transformations of this compound.

Scientific Research Applications

  • The reaction of Methyl 4-nitrobenzenesulfonate with Br(-) ions in various micellar solutions, such as tetradecyltrimethylammonium bromide (TTAB), has been extensively studied. These studies provide insights into kinetic micellar effects and the influence of different alcohols on this reaction (Muñoz, Graciani, Rodríguez, & Moyá, 2003), (Graciani, Rodríguez, & Moyá, 2008), (Graciani, Rodríguez, Muñoz, & Moyá, 2002).

  • Investigations into the effects of different head group sizes on the reaction between this compound and Br(-) ions in water-ethylene glycol cetyltrialkylammonium bromide micellar solutions have been conducted. These studies offer valuable information about the influence of head group size on reaction rates and binding equilibrium constants (Rodríguez, Muñoz, Graciani, Fernández, & Moyá, 2007).

  • The kinetics of the reaction between this compound and Br(-) ions in ethanol amine-based surfactants have been explored, providing insights into the effects of surfactant concentration, hydrophobic chain length, and head group bulk on reaction rates (Mohareb, Ghosh, & Palepu, 2006).

  • A study on the SN2 reaction of Methyl p-nitrobenzenesulfonate with chloride anion in an ionic liquid ([mmim][PF6]) was conducted, providing a comparison of the solvation structure and energy profile with those in a conventional solvent system, dichloromethane (Hayaki, Kido, Sato, & Sakaki, 2010).

  • The reaction of this compound with Cl(-) ions in various micellar solutions, including hexadecyltrimethylammonium chloride (CTAC) and mixed CTAC/Triton X-100, has been examined, contributing to our understanding of micellar effects on reaction rates (Fernández, Rodríguez, Graciani, Muñoz, & Moyá, 2003).

Mechanism of Action

Target of Action

Methyl 4-nitrobenzenesulfonate (MNBS) is a versatile chemical compound used in various biochemical studies. Its primary targets are proteins and peptides, where it acts as a selective S-methylating agent . The compound’s ability to methylate these biological macromolecules allows it to modify their structure and function, making it a valuable tool in biochemical research.

Mode of Action

MNBS operates through a mechanism known as nucleophilic substitution reactions (Sₙ²). The compound possesses a good leaving group (SO₃⁻) and an electron-withdrawing nitro group (NO₂), which makes the attached methyl group more susceptible to attack by nucleophiles. This interaction results in the methylation of the target molecule, altering its properties and behavior.

Biochemical Pathways

The exact biochemical pathways affected by MNBS depend on the specific targets it interacts with. For instance, when MNBS methylates a protein, it can potentially alter the protein’s function, which could impact various biochemical pathways that the protein is involved in. One study has shown that the reaction between MNBS and bromide ions has been studied in mixed single-chain-gemini micellar solutions .

Pharmacokinetics

Given its chemical properties, it is soluble in acetone , which suggests that it may have good bioavailability

Result of Action

The methylation of proteins and peptides by MNBS can result in significant molecular and cellular effects. For example, methylation can alter a protein’s function, potentially impacting cellular processes such as signal transduction, gene expression, and protein-protein interactions. In one study, the incubation of L-threonine dehydrogenase from Escherichia coli with MNBS resulted in a time- and concentration-dependent loss of enzymatic activity .

Safety and Hazards

Methyl 4-nitrobenzenesulfonate can cause skin irritation (H315) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The future directions for Methyl 4-nitrobenzenesulfonate could involve further exploration of its reactions with various nucleophiles . This could provide valuable insights into its potential applications in various fields.

properties

IUPAC Name

methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNJNEUWTBBZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064138
Record name Benzenesulfonic acid, 4-nitro-, methyl ester
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6214-20-6
Record name Methyl 4-nitrobenzenesulfonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl p-nitrobenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-nitro-, methyl ester
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Record name Benzenesulfonic acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobenzenesulphonate
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Record name METHYL P-NITROBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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